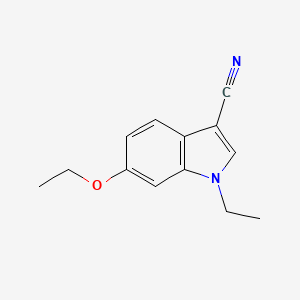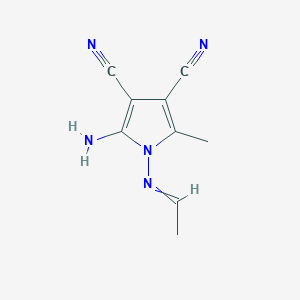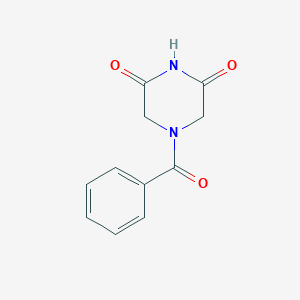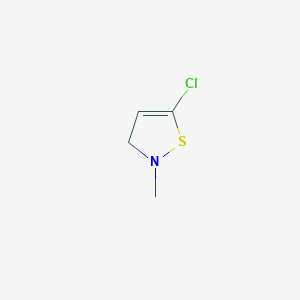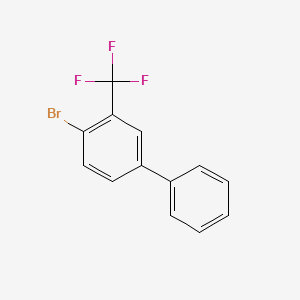
4-Bromo-3-(trifluoromethyl)-1,1'-biphenyl
Overview
Description
“4-Bromo-3-(trifluoromethyl)-1,1’-biphenyl” is a chemical compound with a molecular formula of C7H5BrF3N . It is used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 2-bromo-5-iodo-(trifluoromethyl)benzene . It is also used in the synthesis of AUY954, an aminocarboxylate analog of FTY720, a low nanomolar, monoselective agonist of the sphingosine-1-phosphate receptor .
Synthesis Analysis
The synthesis of “4-Bromo-3-(trifluoromethyl)-1,1’-biphenyl” involves several steps. It has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 2-bromo-5-iodo-(trifluoromethyl)benzene . The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries have been studied .Molecular Structure Analysis
The molecular structure of “4-Bromo-3-(trifluoromethyl)-1,1’-biphenyl” is characterized by a bromine atom and a trifluoromethyl group attached to a benzene ring . The compound has a molecular weight of 240.02 Da .Chemical Reactions Analysis
“4-Bromo-3-(trifluoromethyl)-1,1’-biphenyl” is involved in various chemical reactions. It has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 2-bromo-5-iodo-(trifluoromethyl)benzene .Physical And Chemical Properties Analysis
“4-Bromo-3-(trifluoromethyl)-1,1’-biphenyl” is a solid at 20 degrees Celsius . It has a molecular weight of 240.02 Da . The compound has a melting point of 185-189 °C .Scientific Research Applications
Synthesis of Other Chemical Compounds
4-Bromo-3-(trifluoromethyl)aniline, a derivative of 4-Bromo-3-(trifluoromethyl)-1,1’-biphenyl, has been used in the preparation of other chemical compounds such as 2,5-dibromo-(trifluoromethyl)benzene and 2-bromo-5-iodo-(trifluoromethyl)benzene .
Agrochemical Applications
Trifluoromethylpyridines, which can be synthesized from 4-Bromo-3-(trifluoromethyl)-1,1’-biphenyl, are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests .
Pharmaceutical Applications
Trifluoromethylpyridines are also used in the pharmaceutical industry . Several pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval .
Veterinary Applications
In addition to human medicine, trifluoromethylpyridines are also used in veterinary medicine . Two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
Synthesis of Aminocarboxylate Analogs
4-Bromo-3-(trifluoromethyl)aniline has been used in the synthesis of AUY954, an aminocarboxylate analog of FTY720 . This compound is a low nanomolar, monoselective agonist of the sphingosine-1-phosphate receptor .
Development of Fluorinated Organic Chemicals
The development of organic compounds containing fluorine has been made possible by compounds like 4-Bromo-3-(trifluoromethyl)-1,1’-biphenyl . These fluorinated organic chemicals have found applications in the agrochemical, pharmaceutical, and functional materials fields .
Safety and Hazards
“4-Bromo-3-(trifluoromethyl)-1,1’-biphenyl” is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area when handling this compound .
properties
IUPAC Name |
1-bromo-4-phenyl-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF3/c14-12-7-6-10(8-11(12)13(15,16)17)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRZPGXMWGSRCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



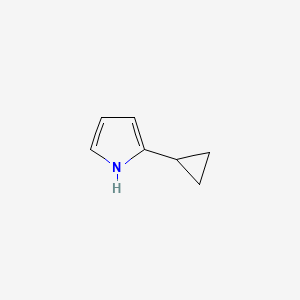
![{3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid](/img/structure/B3359727.png)


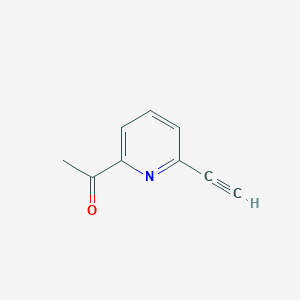
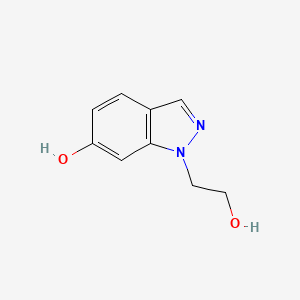

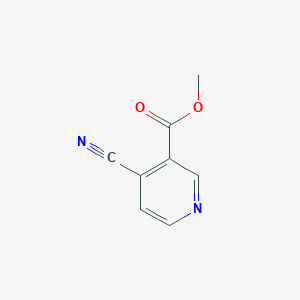
![1-Hydrazinylpyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B3359780.png)
![1-Methyl-2,6-diazabicyclo[2.2.2]octane-3,5-dione](/img/structure/B3359789.png)
